Ostarine

Descripción general

Descripción

Es un compuesto no esteroideo diseñado para imitar los efectos de la testosterona, promoviendo el crecimiento muscular y la salud ósea al mismo tiempo que minimiza los efectos secundarios típicamente asociados con los esteroides anabólicos . Enobosarm se ha investigado para diversas aplicaciones médicas, incluida el tratamiento de enfermedades de desgaste muscular, osteoporosis y ciertos tipos de cáncer de mama .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de enobosarm involucra varios pasos, comenzando con la preparación de intermedios clave. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo arilo-propinamida: Esto involucra la reacción de 4-cianofenol con 4-ciano-3-(trifluorometil)benzoil cloruro en presencia de una base para formar el núcleo arilo-propinamida.

Hidroxilación: El núcleo arilo-propinamida luego se hidroxila utilizando un agente oxidante adecuado para introducir el grupo hidroxilo.

Acoplamiento final: El intermedio hidroxilado se acopla con 2-hidroxi-2-metilpropanamida bajo condiciones de reacción específicas para producir enobosarm.

Métodos de Producción Industrial

La producción industrial de enobosarm sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Las consideraciones clave incluyen la elección de solventes, el control de temperatura y los métodos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

Enobosarm experimenta varias reacciones químicas, incluyendo:

Oxidación: Enobosarm se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir enobosarm a sus formas reducidas.

Sustitución: Enobosarm puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir formas reducidas de enobosarm .

Aplicaciones Científicas De Investigación

Muscle Mass and Physical Performance

Ostarine has been studied extensively for its ability to increase lean body mass and improve physical performance. A phase II clinical trial demonstrated that this compound treatment resulted in a statistically significant increase in total lean body mass, with an average increase of 1.4 kg compared to placebo at a dose of 3 mg (p<0.001) . Additionally, participants showed improvements in physical performance metrics such as speed and power during stair climbing tests .

Table 1: Effects of this compound on Lean Body Mass and Physical Performance

| Parameter | This compound Group (3 mg) | Placebo Group | p-value |

|---|---|---|---|

| Total Lean Body Mass (kg) | 1.4 | Baseline | <0.001 |

| Stair Climb Speed Improvement (%) | +15.5 | Baseline | 0.006 |

| Power Output Improvement (watts) | +25.5 | Baseline | 0.005 |

Myogenic Differentiation

Research indicates that this compound stimulates muscle tissue proliferation and differentiation through androgen receptor activation. In vitro studies using C2C12 and L6 muscle cell lines demonstrated that this compound significantly enhanced cell viability and proliferation at various concentrations . The effects were dose-dependent, with notable increases in myogenic markers such as myogenin and MyH protein levels observed after this compound treatment .

Table 2: this compound Effects on Myogenic Differentiation

| Cell Type | Concentration (nM) | Proliferation Increase (%) | Myogenin Expression (Day 6) |

|---|---|---|---|

| C2C12 | 1000 | Significant (p < 0.01) | Increased (p < 0.05) |

| L6 | 10000 | Significant (p < 0.05) | Increased (p < 0.01) |

Potential Therapeutic Uses

This compound is being investigated for its potential therapeutic applications in conditions such as sarcopenia, cancer cachexia, and muscle wasting disorders. A study highlighted its efficacy in improving lean body mass without significant androgenic side effects, making it a candidate for further clinical trials aimed at treating muscle degeneration associated with aging or disease .

Case Study: this compound in Cancer Cachexia

A planned phase II study aims to evaluate the safety and efficacy of this compound in patients suffering from cancer cachexia, a condition characterized by severe weight loss and muscle wasting . Preliminary findings suggest that this compound could play a role in mitigating these symptoms by promoting muscle growth.

Safety Profile and Risks

While this compound shows promise for various applications, it is not without risks. Reports of drug-induced liver injury associated with this compound use have emerged, indicating potential hepatotoxic effects similar to those seen with anabolic steroids . A case study documented significant cholestatic liver injury in a patient who used this compound for bodybuilding without medical supervision, emphasizing the need for caution .

Mecanismo De Acción

Enobosarm ejerce sus efectos uniéndose selectivamente a los receptores de andrógenos en los tejidos muscular y óseo. Al unirse, induce cambios conformacionales en el receptor de andrógenos, lo que lleva a la activación de genes específicos involucrados en el crecimiento muscular y la salud ósea. Esta activación selectiva minimiza los efectos secundarios típicamente asociados con los esteroides anabólicos, como el agrandamiento de la próstata y la pérdida de cabello . El mecanismo de acción de Enobosarm involucra la modulación de las vías del receptor de andrógenos, promoviendo efectos anabólicos en el músculo y el hueso al mismo tiempo que preserva otros tejidos .

Comparación Con Compuestos Similares

Enobosarm es único entre los moduladores selectivos del receptor de andrógenos debido a sus efectos de selectividad tisular. Compuestos similares incluyen:

Ligandrol (LGD-4033): Otro SARM con efectos anabólicos similares pero diferente selectividad tisular.

Testolone (RAD-140): Un SARM conocido por sus potentes efectos anabólicos en el músculo y el hueso.

Andarine (S-4): Un SARM con un perfil de selectividad diferente, que afecta principalmente al músculo y al hueso.

La singularidad de Enobosarm radica en sus efectos anabólicos equilibrados y su perfil de seguridad favorable, lo que lo convierte en un candidato prometedor para un mayor desarrollo clínico .

Actividad Biológica

Ostarine, also known as enobosarm, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications in muscle wasting conditions, such as sarcopenia and cancer cachexia. This article reviews the biological activity of this compound, focusing on its effects on muscle proliferation, differentiation, and potential adverse effects, including hepatotoxicity.

This compound functions primarily through selective activation of androgen receptors (AR) in muscle and bone tissues, promoting anabolic effects while minimizing androgenic side effects typically associated with anabolic steroids. Research indicates that this compound stimulates myogenic differentiation and proliferation in muscle cells, specifically C2C12 and L6 cell lines. The compound enhances cell viability and proliferation rates significantly at doses ranging from 100 nM to 10,000 nM, with notable effects observed after 6 days of differentiation .

Table 1: Effects of this compound on Cell Proliferation and Viability

| Cell Line | Concentration (nM) | Proliferation Effect | Viability Effect |

|---|---|---|---|

| C2C12 | 1000 | Increased (p < 0.01) | Increased (p < 0.05) |

| L6 | 10 | Increased (p < 0.05) | Increased (p < 0.01) |

| L6 | 1000 | Increased (p < 0.01) | Increased (p < 0.01) |

Case Studies and Clinical Findings

A notable case report highlighted the risk of drug-induced liver injury associated with this compound use. A previously healthy male developed significant cholestatic liver injury after two months of unsupervised this compound use for weight training. Laboratory tests indicated elevated liver enzymes (ALT), suggesting hepatotoxicity similar to that seen with anabolic steroids .

In controlled clinical trials, this compound demonstrated dose-dependent increases in lean body mass without significant adverse events reported compared to placebo; however, some participants exhibited mild elevations in liver enzymes . Such findings underscore the need for cautious use of this compound, particularly in non-medical contexts.

Effects on Lipid Profiles and Metabolism

Recent studies have examined the impact of this compound on lipid profiles and metabolic parameters. In a rodent model, this compound treatment resulted in increased total plasma cholesterol levels while decreasing plasma glucose concentrations. Notably, endurance training appeared to mitigate the negative impact of this compound on cholesterol levels .

Table 2: Impact of this compound on Metabolic Parameters

| Parameter | This compound Treatment | Control |

|---|---|---|

| Total Plasma Cholesterol | Increased | Baseline |

| Plasma Glucose | Decreased | Baseline |

| Food Consumption | Increased | Baseline |

Propiedades

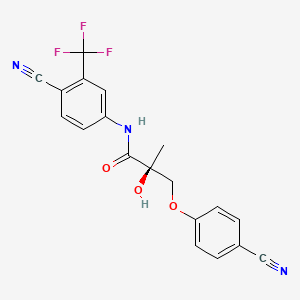

IUPAC Name |

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGVJMBLXIUVRD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233006 | |

| Record name | Enobosarm | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841205-47-8 | |

| Record name | MK 2866 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enobosarm [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enobosarm | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enobosarm | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOBOSARM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.